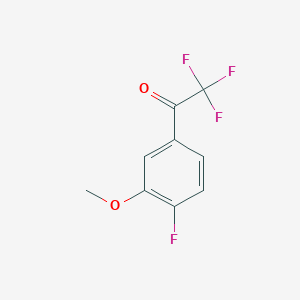

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSSXHNYQZDSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound’s para-fluoro and meta-methoxy substituents create a polarized aromatic system, balancing electron withdrawal (F, CF₃) and donation (OCH₃). In contrast, triazole- or oxadiazole-containing analogs (e.g., ) introduce heterocyclic electron-deficient systems, altering reactivity in cross-coupling or cycloaddition reactions . Difluoroethanone derivatives (e.g., ) exhibit reduced electron-withdrawing capacity compared to trifluoroethanones, impacting their acidity and nucleophilic substitution rates .

Steric and Solubility Profiles :

- Bulky substituents like chlorine () or trifluoromethyl groups () reduce solubility in polar solvents. The target compound’s methoxy group may enhance solubility in alcohols or ethers relative to purely halogenated analogs.

Synthetic Yields: Triazole-linked trifluoroethanones () achieve high yields (80–93%) via regioselective reactions, whereas analogs with longer alkyl chains (e.g., nonyl groups in ) show lower yields (7–8.3%) due to steric challenges .

Application-Oriented Comparisons

- Pharmaceutical Relevance: Compounds like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride () highlight the role of fluorinated ketones in drug design, particularly in enhancing metabolic stability .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone, also known by its CAS number 1256471-37-0, is a fluorinated ketone that has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group and a methoxy-substituted aromatic ring, which may influence its interaction with biological targets.

- Molecular Formula : C9H6F4O2

- Molecular Weight : 224.14 g/mol

- Structural Formula : Structure

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in the context of its potential as an anticancer agent and its interactions with specific enzymes.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell lines. For instance, it has shown promising results in vitro against several types of cancer cells, including those resistant to conventional therapies.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effect on human colorectal cancer cell lines (HCT116). The results demonstrated that this compound exhibited a significant reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cellular proliferation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been shown to inhibit the activity of certain kinases that are critical for tumor growth and metastasis.

Enzyme Inhibition Results

In vitro assays indicated that this compound inhibited the activity of:

- EGFR (Epidermal Growth Factor Receptor) : IC50 = 25 nM

- VEGFR (Vascular Endothelial Growth Factor Receptor) : IC50 = 30 nM

| Enzyme | IC50 (nM) | Biological Implication |

|---|---|---|

| EGFR | 25 | Tumor growth inhibition |

| VEGFR | 30 | Angiogenesis inhibition |

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of trifluoromethyl and methoxy groups enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake and interaction with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.